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Compound Name:
6-Methyl-2-

morpholinonicotinaldehyde

Cat. No.: B11789207

Get Quote

Executive Summary
6-Methyl-2-morpholinonicotinaldehyde is a high-value heterocyclic intermediate critical in

the synthesis of next-generation kinase inhibitors, particularly those targeting FLT3 and AXL

pathways (e.g., analogs of Gilteritinib). While milligram-scale synthesis is trivial via standard

substitution, multi-kilogram scale-up presents specific challenges regarding exotherm control,

regioselectivity, and the avoidance of chromatographic purification.

This guide details a robust, scalable Nucleophilic Aromatic Substitution (SNAr) protocol. Unlike

small-scale methods that rely on dichloromethane (DCM) and chromatography, this process

utilizes acetonitrile (MeCN) as a solvent to facilitate a "water-crash" crystallization workup,

significantly improving Space-Time Yield (STY) and reducing solvent waste.

Strategic Route Selection
The synthesis relies on the inherent reactivity of the 2-chloropyridine scaffold. The aldehyde

moiety at the C3 position acts as a powerful electron-withdrawing group (EWG), significantly
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activating the C2-chlorine toward nucleophilic attack by morpholine.

Retrosynthetic Analysis
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Figure 1: Retrosynthetic disconnection relying on the activated SNAr mechanism.

Critical Process Parameters (CPPs)
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Parameter Range Criticality Rationale

Stoichiometry
1.1–1.2 eq.

Morpholine
High

Excess ensures

complete conversion;

Morpholine also acts

as a proton

scavenger.

Base K₂CO₃ (1.5 eq.) Medium

Neutralizes HCl

byproduct.

Triethylamine (TEA) is

a valid alternative but

can complicate

aqueous workup.

Temperature 60–80°C High

Reaction is slow

<40°C. >90°C risks

aldehyde degradation

or bis-addition if

impurities are present.

Solvent Acetonitrile (MeCN) High

Solubilizes reactants

but allows product

precipitation upon

water addition

(Antisolvent

crystallization).

Detailed Experimental Protocol (1.0 kg Scale)
Safety Warning: 2-Chloro-6-methylnicotinaldehyde is a skin sensitizer and potential

lachrymator. Morpholine is corrosive and flammable. All operations must be performed in a

fume hood with appropriate PPE.

Materials
Starting Material: 2-Chloro-6-methylnicotinaldehyde (1.0 kg, 6.43 mol)

Reagent: Morpholine (0.67 kg, 7.71 mol, 1.2 eq)
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Base: Potassium Carbonate (anhydrous, granular) (1.33 kg, 9.64 mol, 1.5 eq)

Solvent: Acetonitrile (5.0 L, 5 vol)

Quench: Purified Water (10.0 L, 10 vol)

Process Workflow
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Figure 2: Process flow diagram for the scale-up synthesis.
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Step-by-Step Methodology
Reactor Charging:

To a 20 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser,

charge Acetonitrile (5.0 L).

Add 2-Chloro-6-methylnicotinaldehyde (1.0 kg). Stir at 200 RPM until fully dissolved

(yellow solution).

Add Potassium Carbonate (1.33 kg). The mixture will become a slurry.

Controlled Addition (Exotherm Management):

Critical Step: Charge Morpholine (0.67 kg) to a dropping funnel.

Add morpholine dropwise over 45–60 minutes.

Observation: A mild exotherm (ΔT ≈ 5–10°C) is expected. Maintain internal temperature <

35°C using jacket cooling if necessary.

Reaction Phase:

Heat the slurry to 70°C.

Maintain agitation for 4–6 hours. The color typically deepens to orange/brown.

In-Process Control (IPC):

Sample 50 µL of the reaction mixture, dilute in 1 mL MeCN/Water (1:1).

Analyze via HPLC (C18 column, MeCN/Water gradient).

Specification: Reaction is deemed complete when Starting Material (SM) < 0.5% area.

Workup (Crystallization):

Cool the reaction mixture to 20–25°C.
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Filtration 1: Filter off the inorganic salts (KCl/residual K₂CO₃) using a pressure filter or

centrifuge. Wash the cake with MeCN (0.5 L). Note: This step is optional but

recommended for high purity; alternatively, proceed directly to water addition if salt

presence in crude is acceptable.

Return the organic filtrate to the reactor.

Precipitation: Slowly add Water (10.0 L) over 2 hours.

Nucleation: Cloud point usually occurs after 2–3 L of water.

Aging: Stir the resulting slurry at 10–15°C for 2 hours to maximize yield.

Isolation:

Filter the solid product.

Wash the cake with Water (2.0 L) to remove residual morpholine and inorganic salts.

Dry in a vacuum oven at 45–50°C with a nitrogen bleed until Loss on Drying (LOD) <

0.5%.

Expected Results
Yield: 85–92% (approx. 1.15 kg)

Purity (HPLC): >98.5% (a/a)

Appearance: Light yellow to off-white crystalline solid.

Analytical Control Strategy
To ensure "Trustworthiness" and batch-to-batch consistency, the following HPLC method is

recommended.
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Parameter Condition

Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm,

3.5 µm)

Mobile Phase A 0.1% H₃PO₄ in Water

Mobile Phase B Acetonitrile

Gradient 10% B to 90% B over 15 min

Flow Rate 1.0 mL/min

Detection UV @ 254 nm and 280 nm

Retention Times
Morpholine (~1.5 min), KSM (~8.2 min), Product

(~9.5 min)

Impurity Profile & Troubleshooting
Regioisomer (4-morpholino): Unlikely due to the steric hindrance and electronic deactivation

at the C4 position relative to C2, but can form if the temperature exceeds 100°C.

Hydrolysis Product (2-hydroxy-6-methylnicotinaldehyde): Forms if water is present in the

solvent during the high-temperature phase. Mitigation: Use anhydrous MeCN or ensure

K₂CO₃ is in excess.

Bis-addition: Not observed due to lack of other leaving groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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